Oligoadenylate

Catalog No.
S591753
CAS No.
61172-40-5
M.F
C30H38N15O19P3
M. Wt
1005.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligoadenylate

CAS Number

61172-40-5

Product Name

Oligoadenylate

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C30H38N15O19P3

Molecular Weight

1005.6 g/mol

InChI

InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1

InChI Key

SIIZPVYVXNXXQG-KGXOGWRBSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Synonyms

(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine, 2',5'-(PA)3, 2',5'-adenylate trimer, 2',5'-linked triadenylic acid, 2',5'-oligoadenylate, 2'-5'-oligoadenylate trimer, 2-5A tetramer, adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid, oligo(A), oligoadenylate, PAPAPA

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N

Oligoadenylate refers to a class of compounds characterized by the presence of multiple adenosine monophosphate units linked through 2′-5′ phosphodiester bonds. The most studied form is 2′-5′-oligoadenylate, which plays a critical role in the innate immune response, particularly in the antiviral defense mechanism. This compound is synthesized by 2′-5′-oligoadenylate synthetases, enzymes that respond to double-stranded RNA (dsRNA) produced during viral infections. Upon activation, these synthetases catalyze the polymerization of adenosine triphosphate into oligoadenylate chains, which subsequently activate the endoribonuclease RNAse L. This activation leads to the degradation of single-stranded RNA, including viral RNA, thereby inhibiting viral replication and promoting an antiviral state within the host cell .

The primary chemical reaction involving oligoadenylate is catalyzed by 2′-5′-oligoadenylate synthetase. The reaction can be summarized as follows:

ATPOligoadenylate Synthetase2 5 Oligoadenylate+PPi\text{ATP}\xrightarrow{\text{Oligoadenylate Synthetase}}\text{2 5 Oligoadenylate}+\text{PPi}

In this reaction, ATP is polymerized into oligoadenylate chains, specifically linking the 2′ hydroxyl group of one adenosine unit to the 5′ phosphate group of another, forming a unique 2′-5′ linkage. The resulting oligomers can vary in length, typically forming dimers or trimers of adenosine units .

The biological activity of oligoadenylate is primarily linked to its role in antiviral defense mechanisms. When generated, 2′-5′-oligoadenylate activates RNAse L, which degrades both viral and cellular single-stranded RNA. This action is crucial for limiting viral replication and spread. Additionally, oligoadenylates serve as second messengers in various cellular processes, influencing gene expression and cellular responses to stress . The interaction between oligoadenylate and RNAse L is highly specific, with the oligomers binding to the enzyme and triggering its endonucleolytic activity.

The synthesis of oligoadenylates occurs through enzymatic pathways involving 2′-5′-oligoadenylate synthetases. These enzymes are activated by binding to dsRNA, which induces a conformational change necessary for catalysis. The process can be summarized as follows:

  • Activation: Binding of dsRNA to the synthetase.
  • Polymerization: Catalytic conversion of ATP into 2′-5′-oligoadenylate.
  • Release: Formation and release of oligomers into the cytoplasm.

Laboratory synthesis methods also exist, often utilizing chemical approaches to create oligomers with defined lengths and sequences for research purposes .

Oligoadenylates have several applications in both basic research and therapeutic contexts:

  • Antiviral Therapies: Due to their ability to activate RNAse L and degrade viral RNA, oligoadenylates are being explored as potential antiviral agents.
  • Research Tools: They are used in studies investigating innate immunity and viral pathogenesis.
  • Diagnostics: Oligoadenylates can serve as biomarkers for viral infections due to their increased production in response to viral presence .

Studies have shown that oligoadenylates interact specifically with RNAse L, leading to its activation. These interactions are influenced by the length and structure of the oligomers. For instance, longer oligomers tend to have a higher affinity for RNAse L compared to shorter ones. Additionally, structural studies have revealed that specific motifs within dsRNA enhance the binding efficiency and catalytic activity of 2′-5′-oligoadenylate synthetases .

Several compounds exhibit similarities with oligoadenylates due to their roles in cellular signaling or antiviral activity:

Compound NameStructure TypeBiological RoleUnique Features
3'-5'-Cyclic Adenosine MonophosphateCyclic nucleotideSignaling molecule involved in various cellular processesFunctions primarily as a second messenger
Guanosine TriphosphateNucleotideEnergy transfer and signalingCentral role in protein synthesis
2',3'-Cyclic Guanosine MonophosphateCyclic nucleotideRegulates various cellular responsesInvolved in RNA processing and degradation

Oligoadenylates are unique due to their specific 2′-5′ linkage and their direct involvement in activating RNAse L for antiviral responses, distinguishing them from other nucleotides that primarily serve as energy carriers or general signaling molecules .

Oligoadenylate represents a unique class of nucleic acid molecules characterized by a distinctive phosphodiester linkage configuration that differentiates it from conventional nucleic acids [1]. The molecular structure of oligoadenylate consists of adenosine nucleotides connected through an atypical 2'-5' phosphodiester bond, rather than the standard 3'-5' linkage found in cellular DNA and RNA [3]. This structural distinction arises from the phosphodiester bond forming between the 2'-hydroxyl group of one ribose and the 5'-phosphate group of the adjacent nucleotide [2].

The chemical formula of oligoadenylate in its trimeric form is C30H38N15O19P3, with a corresponding molecular weight of approximately 1005.6 g/mol [1] [5]. The molecule contains multiple adenine bases linked through the distinctive 2'-5' phosphodiester bonds, creating a backbone structure that differs significantly from conventional nucleic acids [1]. This unique linkage creates a distinct conformational arrangement where the O2'-P-O5' bond angle measures approximately 58.5°, contrasting with the 109.5° angle observed in standard 3'-5' phosphodiester bonds [18].

The 2'-5' phosphodiester linkage fundamentally alters the three-dimensional structure of oligoadenylate compared to conventional nucleic acids [18]. When incorporated into RNA duplexes, 2'-5' linkages cause noticeable backbone compression or "kinking," resulting in a distance reduction between phosphate groups [18]. This structural modification affects the overall helical geometry, creating a more compressed backbone while maintaining the ability to form base pairs with complementary nucleotides [18] [21].

The unique 2'-5' linkage in oligoadenylate is enzymatically synthesized by oligoadenylate synthetase proteins, which catalyze the template-independent polymerization of ATP molecules [16]. This reaction involves nucleophilic attack by the 2'-hydroxyl group of one adenosine on the α-phosphate of another ATP molecule, forming the characteristic 2'-5' phosphodiester bond through an SN2 mechanism [16]. This distinctive linkage serves as a molecular signature that enables specific recognition by target proteins involved in cellular defense mechanisms [2].

Structural Variants and Forms

Dimeric, Trimeric, and Tetrameric Species

Oligoadenylate exists in multiple structural variants that differ primarily in their chain length, with the most biologically relevant forms being dimeric, trimeric, and tetrameric species [8]. These variants are commonly designated as 2-5A₂ (dimer), 2-5A₃ (trimer), and 2-5A₄ (tetramer), reflecting the number of adenosine units connected through 2'-5' phosphodiester linkages [8].

The dimeric form (2-5A₂) consists of two adenosine nucleotides linked by a single 2'-5' phosphodiester bond, with a molecular weight of approximately 677 g/mol [8]. This smallest oligoadenylate species demonstrates limited biological activity, particularly in terms of activating downstream effector proteins [8]. Research findings indicate that dimeric oligoadenylate exhibits rapid hydrolysis rates compared to longer forms, making it relatively unstable in cellular environments [6].

The trimeric species (2-5A₃) contains three adenosine units connected by two 2'-5' phosphodiester bonds, with a molecular weight of approximately 1005.6 g/mol [1] [5]. This form represents a significant threshold for biological activity, as it is the minimum length required for effective binding to and activation of ribonuclease L, a key effector protein in cellular antiviral responses [9]. Crystallographic studies have revealed that trimeric oligoadenylate adopts an extended conformation when bound to target proteins, with the first and second adenine rings typically in anti conformation while the third adenine ring adopts a syn conformation [2].

The tetrameric form (2-5A₄) comprises four adenosine units linked by three 2'-5' phosphodiester bonds, with a molecular weight of approximately 1334.2 g/mol [8]. This larger species demonstrates enhanced biological activity compared to shorter variants, exhibiting stronger binding affinity for target proteins and more potent activation of downstream effector functions [8]. Structural analyses have shown that tetrameric oligoadenylate can adopt various conformations, including elongated structures where phosphoryl groups are stretched outward to create distinctive binding interfaces with target proteins [4].

VariantMolecular Weight (g/mol)Phosphorylation StatesBiological Activity
Dimer (2-5A₂)677.05'-monophosphate, 5'-diphosphate, 5'-triphosphateLimited ribonuclease L activation
Trimer (2-5A₃)1005.65'-monophosphate, 5'-diphosphate, 5'-triphosphateModerate ribonuclease L activation
Tetramer (2-5A₄)1334.25'-monophosphate, 5'-diphosphate, 5'-triphosphateStrong ribonuclease L activation

5' Phosphorylation States

The biological activity and structural properties of oligoadenylate are significantly influenced by the phosphorylation state at the 5' terminus [9]. Each oligoadenylate species can exist in multiple phosphorylation states, primarily as 5'-monophosphate, 5'-diphosphate, or 5'-triphosphate forms [8]. These variations in phosphorylation status affect molecular recognition, stability, and functional activity within cellular environments [9].

The 5'-triphosphate form represents the primary product of enzymatic synthesis by oligoadenylate synthetase enzymes, which utilize ATP as a substrate to generate newly formed oligoadenylate molecules [11]. This triphosphorylated state is essential for optimal biological activity, particularly for effective binding to and activation of ribonuclease L and other target proteins [9]. Structural studies have demonstrated that the 5'-triphosphate group forms critical interactions with target proteins through salt bridges and hydrogen bonding networks, stabilizing the protein-oligoadenylate complex [2].

The 5'-diphosphate variant arises primarily through enzymatic dephosphorylation of the triphosphate form by cellular phosphatases [6]. This intermediate phosphorylation state retains significant biological activity, though typically at reduced levels compared to the triphosphate form [10]. Research has shown that diphosphorylated oligoadenylate can still effectively bind to target proteins, albeit with potentially altered binding kinetics and activation profiles [10].

The 5'-monophosphate form results from further dephosphorylation and represents a more extensively processed variant [6]. This form demonstrates significantly reduced biological activity compared to di- and triphosphorylated species, often functioning as a competitive inhibitor rather than an activator of downstream effector proteins [6]. Crystallographic analyses have revealed that the 5'-monophosphate group forms specific interactions with target proteins through bifurcated salt bridges, though these interactions are less extensive than those formed by the triphosphate variant [2].

Non-phosphorylated (5'-OH) oligoadenylate species also exist, primarily as degradation products or synthetic variants [6]. These forms lack biological activity with respect to canonical target protein activation but may interact with alternative cellular components [6]. Research has demonstrated that non-phosphorylated oligoadenylate is significantly more stable than phosphorylated variants, with the 5'-OH dimer being particularly resistant to enzymatic degradation [6].

Physicochemical Properties

Oligoadenylate exhibits distinctive physicochemical properties that influence its behavior in biological systems and its interactions with cellular components [5]. As a highly charged, hydrophilic molecule, oligoadenylate demonstrates excellent water solubility due to the presence of multiple phosphate groups along its backbone [5]. This hydrophilicity facilitates its distribution within the aqueous cellular environment and enables interactions with target proteins through electrostatic and hydrogen bonding mechanisms [2].

At physiological pH (approximately 7.4), oligoadenylate carries a substantial negative charge due to the ionization of phosphate groups along its backbone [5]. This negative charge density influences molecular interactions, particularly with positively charged protein domains, and affects the overall conformation and solubility of the molecule [2]. The charge distribution also contributes to the formation of specific binding interfaces with target proteins through electrostatic complementarity [2].

The molecular conformation of oligoadenylate is influenced by several factors, including chain length, phosphorylation state, and environmental conditions [4]. Structural studies have revealed that oligoadenylate can adopt various conformations, ranging from extended structures to more compact arrangements depending on the specific context [2] [4]. The unique 2'-5' phosphodiester linkage confers greater conformational flexibility compared to standard 3'-5' linked nucleic acids, allowing oligoadenylate to adapt its structure when interacting with target proteins [18].

Spectroscopic analyses of oligoadenylate have identified characteristic absorption patterns, with significant peaks in the ultraviolet region corresponding to the adenine bases [7]. These spectral properties can be utilized for detection and quantification of oligoadenylate in experimental settings [7]. Thermal difference spectra analyses have revealed distinctive spectral features that reflect the unique structural properties of oligoadenylate, including characteristic peaks at approximately 270-280 nm and 285-295 nm [7].

PropertyValueNotes
SolubilityWater-solubleHydrophilic due to phosphate groups
Stability (pH 7.4, 37°C)ModerateSusceptible to hydrolysis
Charge at pH 7.4Highly negativeDue to phosphate groups
Degradation Half-life~24 hoursVaries with phosphorylation state

Stability and Degradation Kinetics

The stability of oligoadenylate is influenced by multiple factors, including pH, temperature, ionic conditions, and the presence of degradative enzymes [6]. Understanding these stability parameters is crucial for characterizing the biological half-life and functional persistence of oligoadenylate in cellular environments [6] [17].

The pH environment significantly impacts oligoadenylate stability, with optimal stability observed at neutral to slightly alkaline conditions (pH 7-8) [17]. Under alkaline conditions (high pH), oligoadenylate becomes increasingly susceptible to hydrolysis through base-catalyzed mechanisms targeting the phosphodiester bonds [17]. Conversely, acidic conditions can promote depurination and acid-catalyzed hydrolysis, further compromising molecular integrity [17]. These pH-dependent degradation pathways reflect the chemical vulnerability of the 2'-5' phosphodiester linkage under extreme pH conditions [17].

Temperature exerts a profound effect on oligoadenylate stability, with increased degradation rates observed at elevated temperatures [17]. Thermal energy accelerates hydrolytic reactions targeting the phosphodiester bonds, leading to chain cleavage and the formation of shorter oligoadenylate fragments [17]. This temperature sensitivity has implications for both experimental handling and the biological persistence of oligoadenylate in febrile conditions [17].

The primary degradation pathway for oligoadenylate involves enzymatic hydrolysis by cellular phosphodiesterases that specifically recognize and cleave the 2'-5' phosphodiester bonds [6]. Research has demonstrated that these enzymes typically operate through sequential cleavage mechanisms, removing one nucleotide at a time from the 2' end of the molecule [6]. This sequential degradation generates progressively shorter oligoadenylate fragments and ultimately yields 5'-AMP as the final monomeric product [6].

The phosphorylation state at the 5' terminus significantly influences degradation kinetics, with differential stability observed among various phosphorylated forms [6]. Studies have shown that 5'-triphosphorylated dimers are rapidly hydrolyzed, while non-phosphorylated dimers demonstrate remarkable stability [6]. Trimeric and tetrameric species with identical phosphorylation states typically exhibit similar degradation rates, suggesting that chain length beyond the trimer has limited impact on enzymatic recognition and processing [6].

FactorEffect on StabilityDegradation Mechanism
pHUnstable at extreme pH; optimal stability at pH 7-8Alkaline hydrolysis at high pH; acid-catalyzed at low pH
TemperatureDecreases with increasing temperatureThermal hydrolysis of phosphodiester bonds
Ionic StrengthModerate stabilization at physiological ionic strengthAffects conformation and accessibility to degrading enzymes
Enzymatic DegradationRapidly degraded by phosphodiesterasesSequential cleavage of 2'-5' phosphodiester bonds
Phosphorylation State5'-triphosphate more stable than 5'-monophosphateAffects recognition by degrading enzymes

The unique structural features of the 2'-5' phosphodiester linkage contribute to its distinctive degradation profile compared to standard 3'-5' linked nucleic acids [18]. The O2'-P-O5' bond angle of approximately 58.5° positions the oxygen atoms in a conformation that facilitates in-line nucleophilic attack, making the bond more susceptible to hydrolysis [18]. This structural vulnerability explains the generally lower stability of 2'-5' linked oligoadenylate compared to conventional 3'-5' linked nucleic acids [18].

Interaction with Target Proteins

Oligoadenylate interacts with several target proteins to mediate its biological functions, with ribonuclease L representing the most well-characterized binding partner [2]. These protein interactions are highly specific and depend on both the structural features of oligoadenylate and the recognition domains within the target proteins [2] [9].

Ribonuclease L binds oligoadenylate through a specialized domain containing ankyrin repeats, specifically involving repeats 2-4 that form a concave binding surface [2]. Crystallographic studies have revealed that oligoadenylate adopts an extended conformation within this binding pocket, with the first and second adenine rings in anti conformation and the third adenine ring in syn conformation [2]. The 5'-phosphate group forms critical interactions through bifurcated salt bridges with arginine residues (particularly Arg155), while the adenine bases establish multiple hydrogen bonds and stacking interactions with the protein surface [2].

The binding affinity between oligoadenylate and ribonuclease L is in the nanomolar range, indicating a high-affinity interaction [9]. This binding is highly dependent on both the chain length and phosphorylation state of oligoadenylate [9]. Research has demonstrated that a minimum of a trimeric structure with a 5'-triphosphate group is required for effective binding and activation of ribonuclease L, with tetrameric species showing enhanced binding properties [9] [13].

Recent research has identified additional oligoadenylate-binding proteins, including ATP-binding cassette subfamily F members 1 and 3 (ABCF1 and ABCF3) [9]. These proteins interact with oligoadenylate through their nucleotide-binding domains, with binding affinities in the micromolar range [9]. Similar to ribonuclease L interactions, the binding of ABCF proteins requires the presence of a 5'-triphosphate group, highlighting the importance of this structural feature for molecular recognition [9].

Species-specific interactions have been observed between oligoadenylate and certain target proteins [9]. For example, murine 2,4-dienoyl-CoA reductase 1 (mDecr1) binds oligoadenylate through its catalytic active site, with crystal structures revealing specific interactions between the protein and the first three bases of the oligoadenylate chain [9]. These interactions involve coordination of the 5' triphosphate by specific residues (T69 and N144) and recognition of the 2'-5' phosphodiester linkage by residues S90 and R91 [9].

Target ProteinBinding AffinityInteraction SiteRequirement
Ribonuclease LHigh (nM range)Ankyrin repeats 2-45'-triphosphate, minimum trimer
ABCF1Moderate (μM range)Nucleotide binding domains5'-triphosphate
ABCF3Moderate (μM range)Nucleotide binding domains5'-triphosphate
mDecr1Moderate (species-specific)Catalytic active site5'-triphosphate

The binding of oligoadenylate to target proteins induces significant conformational changes that activate their enzymatic functions [2] [13]. In the case of ribonuclease L, oligoadenylate binding promotes dimerization of the protein, creating an active endoribonuclease that can cleave both viral and cellular RNA molecules [13]. This activation mechanism represents a critical step in the cellular antiviral response pathway, linking oligoadenylate synthesis to downstream effector functions [13].

XLogP3

-8.7

Dates

Modify: 2023-07-20

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